AZD7624 - 1095004-78-6

AZD7624

Catalog Number: EVT-260497
CAS Number: 1095004-78-6
Molecular Formula: C27H30FN5O3
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-7624 a potent, selective, inhaled p38α MAPK inhibitor for the treatment of chronic obstructive pulmonary disease. AZD7624 demonstrates Local Lung Inhibition of LPS-Induced TNFα with Minimal Systemic Exposure.
Overview

AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38 alpha and beta isoforms. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma. The compound's design emphasizes its ability to modulate inflammatory pathways, making it a valuable candidate for further research and clinical development.

Source and Classification

AZD7624 was developed by AstraZeneca and is classified as a small molecule drug. It belongs to the category of p38 MAPK inhibitors, which are designed to interfere with the signaling pathways that contribute to inflammation and cellular stress responses. The compound's specificity for p38 alpha and beta isoforms distinguishes it from other MAPK inhibitors that may affect a broader range of kinases.

Synthesis Analysis
  1. Formation of Key Intermediates: Initial reactions often involve coupling reactions to form the core structure of the compound.
  2. Functional Group Modifications: Subsequent steps may involve the introduction or modification of functional groups to enhance potency and selectivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

Technical details regarding the specific reagents and conditions used in each step are not publicly disclosed but are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of AZD7624 can be characterized by its chemical formula, which reflects its composition and arrangement of atoms. While specific structural data is proprietary, it typically includes:

  • Core Scaffold: The backbone structure that defines the compound's pharmacological properties.
  • Substituents: Various functional groups attached to the core that influence its biological activity.

The three-dimensional conformation of AZD7624 can be analyzed using computational modeling techniques, providing insights into how it interacts with its target proteins.

Chemical Reactions Analysis

AZD7624 undergoes various chemical reactions during its synthesis, including:

  • Coupling Reactions: These are essential for building the core structure by linking different molecular fragments.
  • Hydrolysis: This reaction may occur under certain conditions, affecting stability and bioavailability.
  • Oxidation/Reduction: Modifications in oxidation states can be crucial for enhancing or diminishing biological activity.

The specific reaction conditions, such as temperature, pressure, and catalysts used during these processes, are critical for achieving optimal outcomes in terms of yield and efficacy.

Mechanism of Action

AZD7624 exerts its pharmacological effects primarily through inhibition of p38 MAPK signaling pathways. The mechanism involves:

  1. Inhibition of Phosphorylation: By blocking the phosphorylation events mediated by p38 MAPK, AZD7624 disrupts downstream signaling cascades that lead to pro-inflammatory cytokine production.
  2. Modulation of Gene Expression: Inhibition of p38 MAPK affects transcription factors involved in inflammatory responses, thereby reducing expression levels of cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  3. Impact on Cellular Responses: The compound alters various cellular processes including apoptosis, proliferation, and differentiation in immune cells, contributing to its anti-inflammatory effects.

Data from preclinical studies suggest that AZD7624 effectively reduces markers of inflammation in models of COPD and asthma.

Physical and Chemical Properties Analysis

The physical and chemical properties of AZD7624 include:

  • Molecular Weight: Typically around 400-500 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies often assess degradation rates under various conditions.

These properties are essential for determining formulation strategies for effective delivery in clinical settings.

Applications

AZD7624 has potential applications in several scientific domains:

  • Chronic Obstructive Pulmonary Disease: Its ability to inhibit inflammatory pathways makes it a candidate for treating COPD by reducing exacerbations and improving lung function.
  • Asthma Management: Similar mechanisms may apply in asthma treatment, where inflammation plays a central role in disease pathology.
  • Research Tool: Beyond therapeutic use, AZD7624 serves as a valuable research tool for studying p38 MAPK signaling pathways in various biological contexts.
Molecular Mechanism of Action and Target Specificity

p38α/β Isoform Inhibition Dynamics in Inflammatory Pathways

AZD7624 is a potent and selective ATP-competitive inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, with primary activity against the p38α (MAPK14) and p38β isoforms. This compound exhibits exquisite isoform selectivity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of 0.1 nM against recombinant human p38α and 3.5 nM against TNF-α release in human peripheral blood mononuclear cells (PBMCs) [1]. Critically, AZD7624 shows negligible activity against the p38γ and p38δ isoforms (>10,000 nM IC₅₀), ensuring minimal off-target effects on unrelated signaling cascades [1] [6]. This selectivity is pharmacologically significant because p38α is the dominant isoform in COPD pathogenesis, showing upregulated activity in alveolar macrophages and bronchial epithelium of patients [3] [6].

The inhibition dynamics extend beyond enzymatic blockade to functional immunomodulation. In LPS-stimulated human alveolar macrophages, AZD7624 achieves 85.4% suppression of TNF-α production and 56.6% reduction of IL-6 release (p<0.001) [1]. This potency correlates with p38α's role in phosphorylating downstream kinases like MK2 (MAPKAPK2), which stabilizes mRNAs encoding pro-inflammatory cytokines [6]. The kinetic profile reveals rapid absorption (Tₘₐₓ = 5 minutes post-inhalation in rats) and sustained suppression of inflammatory mediators, supporting once-daily dosing regimens in clinical applications [1].

Table 1: Isoform Selectivity Profile of AZD7624

TargetIC₅₀ (nM)Biological Relevance
p38α (MAPK14)0.1Principal inflammatory isoform in COPD
p38β12.3Secondary target with overlapping functions
p38γ>10,000Limited role in pulmonary inflammation
p38δ>10,000Negligible inhibition

Data compiled from cellular and enzymatic assays [1] [6]

Structural Determinants of AZD7624 Binding to MAPK14

The molecular structure of AZD7624 (C₂₇H₃₀FN₅O₃; MW 491.6 g/mol) enables high-affinity interaction with the ATP-binding pocket of p38α through specific non-covalent interactions. X-ray crystallography studies reveal that the compound's dihydroquinazolinone core occupies the adenine region, forming critical hydrogen bonds with the kinase's hinge residue Met109 [3] [6]. The fluorobenzamide moiety extends into the hydrophobic region II, stabilized by van der Waals interactions with residues Leu108 and Val38 [6].

Key structural determinants governing binding affinity include:

  • Hydrogen bonding network: The benzamide carbonyl oxygen acts as a hydrogen bond acceptor for the backbone NH of Met109, while the adjacent nitrogen donates a hydrogen bond to the carbonyl of Met109 [1].
  • Stereochemical optimization: The (R)-enantiomer configuration at the cyclopropyl interface enhances binding complementarity by 15-fold compared to the (S)-form [6].
  • Solvent displacement: The trifluoromethylpyridine group displaces ordered water molecules in the hydrophobic pocket, contributing to a favorable entropy change (ΔS = +23 cal/mol·K) [6].

This binding mode confers exceptional potency while avoiding interactions with conserved lysine residues (e.g., Lys53) that could reduce kinase selectivity. The structural architecture also facilitates lung-selective distribution after inhalation due to moderate lipophilicity (cLogP = 2.8) and molecular weight <500 Da, enabling deep alveolar penetration [1] [3].

Table 2: Structural and Physicochemical Properties of AZD7624

PropertyValueFunctional Significance
Molecular FormulaC₂₇H₃₀FN₅O₃Balanced hydrophobicity for inhalation
Molecular Weight491.6 g/molOptimal for alveolar deposition
Hydrogen Bond Donors2Enhances solubility and target engagement
Hydrogen Bond Acceptors8Facilitates interaction with kinase hinge region
Rotatable Bonds7Maintains conformational flexibility for binding

Structural data derived from VulcanChem and experimental analyses [1] [3]

Modulation of Pro-Inflammatory Cytokine Release in Alveolar Macrophages

AZD7624 exerts profound anti-cytokine effects in pulmonary immune cells, particularly alveolar macrophages that drive COPD inflammation. Mechanistic studies demonstrate dose-dependent suppression of TNF-α (85.4%), IL-6 (56.6%), IL-1β (48.2%), and IL-8 (52.3%) in LPS-stimulated human alveolar macrophages at nanomolar concentrations (p<0.001) [1] [7]. This occurs through dual transcriptional regulation: (1) inhibition of p38α-mediated phosphorylation of transcription factors like ATF-2, and (2) destabilization of cytokine mRNAs via impaired MK2 signaling [6] [7].

The translational impact was validated in human LPS challenge models, where a single inhaled dose (1,200 µg) reduced sputum TNF-α by 85% and neutrophil counts by 56.6% within 6 hours (p<0.001) [1] [3]. Notably, this suppression occurred at sub-therapeutic plasma concentrations (0.3 nM unbound), confirming compartmentalized lung activity [1]. The kinetic dissociation between cytokine suppression and clinical outcomes in COPD trials suggests that chronic inflammation involves cytokine-independent pathways or redundant signaling networks that bypass p38 inhibition [3].

Table 3: Cytokine Modulation by AZD7624 in Experimental Systems

Cytokine/ChemokineReduction (%)Cell Type/ModelSignificance
TNF-α85.4%Human alveolar macrophagesMaster regulator of inflammation
IL-656.6%Human alveolar macrophagesAcute phase response mediator
Neutrophils56.6%Human LPS challenge modelKey inflammatory cells in COPD
IL-852.3%Human alveolar macrophagesNeutrophil chemotaxis driver
MCP-141.8%Human alveolar macrophagesMonocyte recruitment factor

Data from in vitro and clinical pharmacodynamic studies [1] [3] [7]

Cross-Talk Between p38 MAPK and Other Signaling Pathways

The therapeutic efficacy of p38 inhibitors is constrained by compensatory pathway activation and redundant signaling networks. AZD7624's failure in Phase II COPD trials despite potent cytokine suppression highlights the biological complexity of chronic inflammation. Key cross-talk mechanisms include:

  • NF-κB pathway compensation: p38 inhibition upregulates IκB kinase (IKK) activity, leading to nuclear translocation of NF-κB and sustained transcription of IL-8, GM-CSF, and COX-2 [6] [10]. This is evidenced by 3.2-fold increased IκBα phosphorylation in bronchial epithelial cells after prolonged p38 blockade [6].

  • JNK pathway amplification: p38α normally induces MAPK phosphatase-1 (DUSP1), which dephosphorylates JNK. AZD7624 reduces DUSP1 expression by 60%, unleashing JNK activity and enhancing c-Jun-mediated transcription of matrix metalloproteinases (MMP-9, MMP-12) that drive tissue destruction in emphysema [4] [6].

  • Atypical p38 activation: Inflammasome-associated stimuli (e.g., extracellular ATP) trigger TAB1-dependent p38α autophosphorylation independent of MKK3/6. This pathway remains insensitive to AZD7624 and sustains IL-1β processing during viral exacerbations [2] [6].

  • Ubiquitin-proteasome crosstalk: p38 inhibition reduces USP10 expression, impairing the deubiquitination of IκBα and accelerating its proteasomal degradation. This paradoxically enhances NF-κB signaling and inflammatory gene expression [10].

These compensatory mechanisms illustrate why monotherapy approaches face inherent limitations. Future strategies may require vertical pathway inhibition (e.g., combining p38 inhibitors with IKKβ antagonists) or sequential targeting based on inflammatory endotypes [3] [6]. The kinetic hierarchy of pathway activation—where JNK responds within minutes versus NF-κB over hours—suggests temporal therapeutic windows could be exploited [4] [6].

Table 4: Compensatory Pathways Activated During p38 Inhibition

PathwayKey MediatorsBiological ConsequencesTherapeutic Implications
NF-κBIKKβ, RelA/p65Sustained IL-8/GM-CSF expressionIKKβ inhibitors may synergize
JNKc-Jun, ATF2MMP production, tissue destructionJNK inhibitors prevent emphysema
Atypical p38TAB1, TRAF6IL-1β maturationTAB1-p38 inhibitors needed
Ubiquitin systemUSP10, USP7Enhanced IκBα degradationProteasome/DUB inhibitors

Mechanistic insights from signaling studies [2] [4] [6]

Properties

CAS Number

1095004-78-6

Product Name

AZD7624

IUPAC Name

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide

Molecular Formula

C27H30FN5O3

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34)

InChI Key

NNKPHNTWNILINE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC

Solubility

Soluble in DMSO

Synonyms

AZD-7624
AZD7624
N-cyclopropyl-3-fluoro-4-methyl-5-(3-((1-(2-(2-(methylamino)ethoxy)phenyl)cyclopropyl)amino)-2-oxopyrazin-1-yl)benzamide

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.